



Technical Whitepaper: The Discovery, Development, and Mechanistic Profile of AMX0035

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Compound of Interest		
Compound Name:	9-[(4-acetyl-3-hydroxy-2-	
	propylphenoxy)methyl]-3-(2H-	
	tetrazol-5-yl)pyrido[1,2-	
	a]pyrimidin-4-one	
Cat. No.:	B1665784	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "AS-35" is not a recognized designation in publicly available scientific literature. This technical guide focuses on AMX0035, a combination therapy for which substantial data exists and which may be the subject of the user's query.

Executive Summary

AMX0035, also known by its trade names Relyvrio and Albrioza, is an oral fixed-dose combination of sodium phenylbutyrate and taurursodiol. Developed by Amylyx Pharmaceuticals, it was investigated for the treatment of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease characterized by the death of motor neurons. The therapeutic rationale for AMX0035 is based on a multi-pronged approach to mitigate neuronal cell death by simultaneously targeting endoplasmic reticulum (ER) stress and mitochondrial dysfunction. While initial clinical trials showed promise in slowing functional decline and extending survival in individuals with ALS, a subsequent confirmatory Phase 3 trial did not meet its primary or secondary endpoints, leading to the voluntary withdrawal of the drug from the market. This whitepaper provides a comprehensive overview of the discovery, development, mechanism of action, and clinical trial data for AMX0035.



Discovery and Development

The concept for AMX0035 originated from the hypothesis that targeting multiple neurodegenerative pathways simultaneously could provide a more robust therapeutic effect in diseases like ALS. Amylyx Pharmaceuticals, co-founded in 2013 by two undergraduate students, advanced the development of this combination therapy. The development of AMX0035 was a collaborative effort involving researchers, clinicians, and patient advocacy groups, including The ALS Association, which provided funding for its clinical trials.

The two active components of AMX0035, sodium phenylbutyrate and taurursodiol (also known as TUDCA or ursodoxicoltaurine), were individually known to have neuroprotective properties. Sodium phenylbutyrate is a histone deacetylase inhibitor that can act as a chemical chaperone to reduce ER stress. Taurursodiol is a bile acid that has been shown to protect mitochondria and inhibit apoptotic pathways. The innovation of AMX0035 lay in combining these two compounds to synergistically target key cellular pathways implicated in neuronal death in ALS.

Mechanism of Action

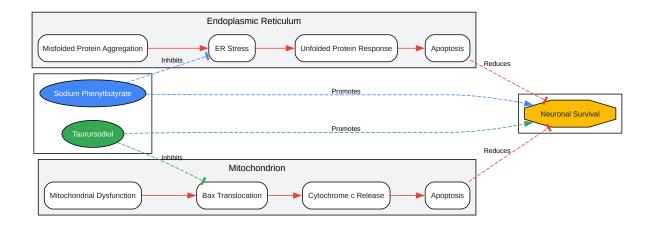
The precise mechanism of action of AMX0035 is not fully elucidated, but it is understood to act by concurrently mitigating stress in two critical cellular organelles: the endoplasmic reticulum and the mitochondria. In neurodegenerative diseases like ALS, the accumulation of misfolded proteins can lead to ER stress and the unfolded protein response (UPR), which can trigger apoptosis (programmed cell death). Simultaneously, mitochondrial dysfunction leads to impaired energy production and the release of pro-apoptotic factors.

- Sodium Phenylbutyrate: This component is believed to address ER stress by acting as a chemical chaperone, aiding in the proper folding of proteins and thereby reducing the burden of misfolded proteins.
- Taurursodiol: This bile acid is thought to enhance mitochondrial function and inhibit apoptosis
 by preventing the translocation of the pro-apoptotic protein Bax to the mitochondrial
 membrane.

By targeting these two distinct but interconnected pathways, AMX0035 was designed to reduce neuronal death and slow the progression of ALS.



Below is a diagram illustrating the proposed signaling pathways targeted by the components of AMX0035.



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Caption: Proposed mechanism of action of AMX0035 components.

Clinical Studies

The clinical development of AMX0035 for ALS primarily revolved around two key clinical trials: the Phase 2/3 CENTAUR trial and the confirmatory Phase 3 PHOENIX trial.

The CENTAUR trial was a randomized, double-blind, placebo-controlled Phase 2/3 study that enrolled 137 participants with ALS. The primary objective was to evaluate the efficacy of AMX0035 in slowing the decline of function as measured by the Revised ALS Functional Rating Scale (ALSFRS-R) over a 24-week period.

Experimental Protocol: CENTAUR Trial

- Study Design: Randomized, double-blind, placebo-controlled, parallel-group.
- Participants: 137 adults with a diagnosis of ALS.



- Intervention: AMX0035 (3g sodium phenylbutyrate and 1g taurursodiol per sachet) or matching placebo.
- Dosage: One sachet daily for the first 3 weeks, then two sachets daily.
- Primary Endpoint: Rate of decline in the ALSFRS-R total score over 24 weeks.
- Secondary Endpoints: Muscle strength, breathing capacity, and hospitalizations.

The results of the CENTAUR trial, published in the New England Journal of Medicine, showed a statistically significant slowing of functional decline in the AMX0035 group compared to the placebo group. An open-label extension of the study also suggested a survival benefit.

CENTAUR Trial: Key Efficacy Results	AMX0035	Placebo	p-value
Mean Rate of ALSFRS-R Score Decline (points/month)	-1.24	-1.66	0.03
Median Overall Survival (months) - Open-label Extension	25.0	18.5	0.023

Data sourced from Paganoni et al., 2020 and subsequent analyses.

The PHOENIX trial was a larger, 48-week, randomized, placebo-controlled, global Phase 3 clinical trial designed to confirm the findings of the CENTAUR trial. It enrolled 664 participants with ALS. The primary endpoint was the change from baseline in the ALSFRS-R total score at 48 weeks. Secondary endpoints included measures of quality of life, overall survival, and respiratory function.

Experimental Protocol: PHOENIX Trial

- Study Design: Randomized, double-blind, placebo-controlled, parallel-group.
- Participants: 664 adults with a diagnosis of ALS.



- Intervention: AMX0035 or matching placebo.
- Primary Endpoint: Change from baseline in ALSFRS-R total score at 48 weeks.
- Secondary Endpoints: Quality of life assessments, overall survival, and slow vital capacity (SVC).

In March 2024, Amylyx Pharmaceuticals announced that the PHOENIX trial did not meet its primary or secondary endpoints. There was no significant difference in the decline of ALSFRS-R scores or in the other secondary outcomes between the AMX0035

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